

Application Notes and Protocols for 3D Printing with Polyvinyl Alcohol (PVA) Copolymers

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Compound of Interest

Compound Name: Vinyl acetate vinyl alcohol polymer

Cat. No.: B1592805

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Audience: Researchers, scientists, and drug development professionals.

Introduction

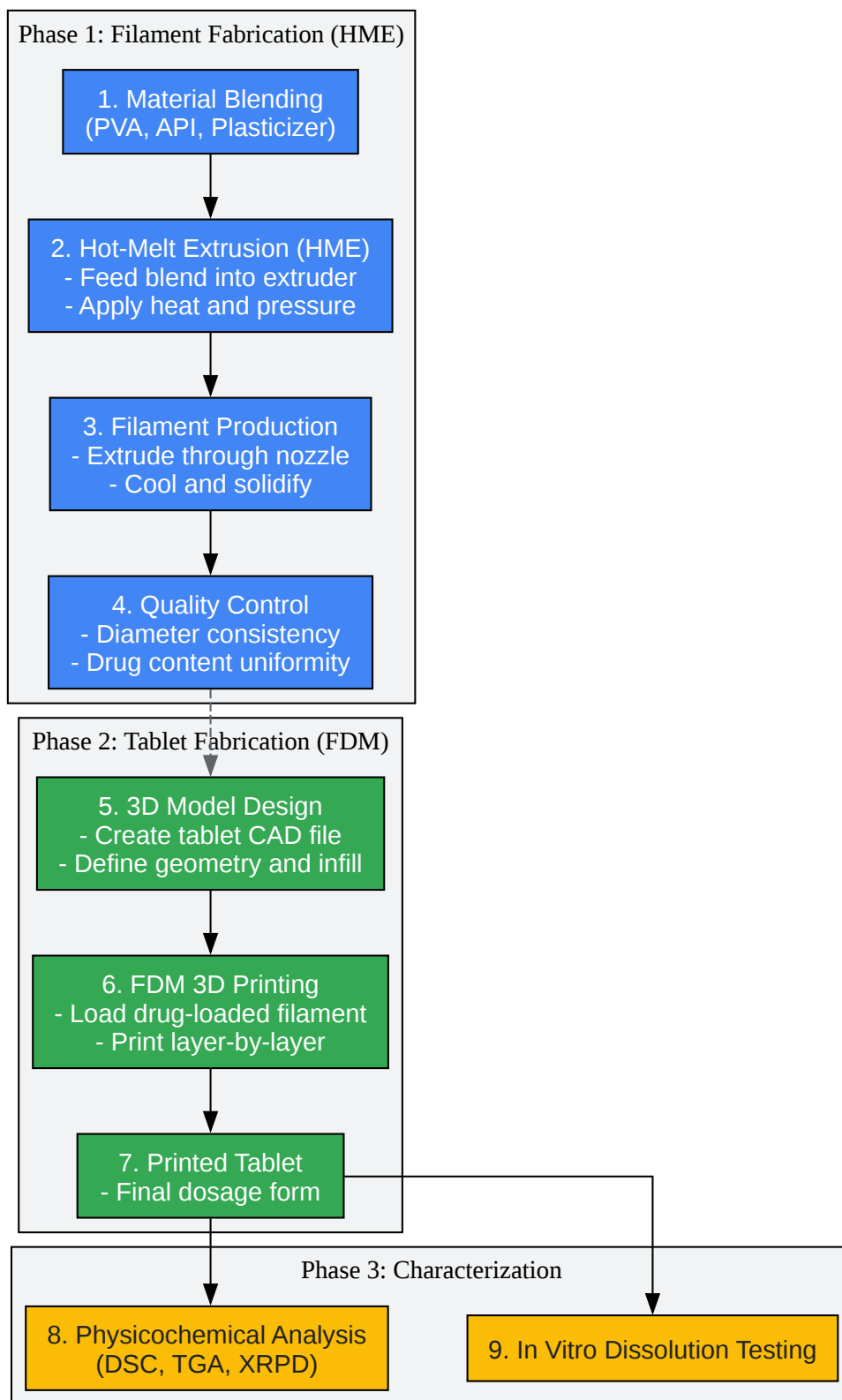
Polyvinyl alcohol (PVA), a water-soluble synthetic polymer derived from the hydrolysis of polyvinyl acetate (PVAc), has emerged as a versatile and promising material for pharmaceutical and biomedical applications using 3D printing.[1][2] Its biocompatibility, biodegradability, and approval by regulatory bodies like the FDA make it a prime candidate for creating personalized drug delivery systems and tissue engineering scaffolds.[3][4] This document provides detailed application notes and experimental protocols for utilizing PVA in 3D printing, focusing on Fused Deposition Modeling (FDM) coupled with Hot-Melt Extrusion (HME).

Application I: Personalized Drug Delivery via FDM 3D Printing

The combination of HME and FDM 3D printing offers a continuous manufacturing process for creating oral solid dosage forms with tailored release profiles, from immediate to sustained release.[4][5] This technology allows for the production of tablets with specific doses, shapes, and sizes to meet individual patient needs.[6]

Workflow for Fabricating Drug-Loaded PVA Tablets

The overall process involves preparing a drug-polymer blend, extruding it into a filament, and then using that filament in an FDM printer to fabricate the final dosage form.



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Workflow for HME-FDM production of drug-loaded tablets.

Quantitative Data: Formulation and Processing Parameters

The tables below summarize key parameters for the fabrication of drug-loaded PVA filaments and their subsequent printing into tablets.

Table 1: Hot-Melt Extrusion (HME) Parameters for PVA Filaments

Parameter	Value	Drug(s) / Excipient(s)	Reference
Extrusion Temperature	180 °C	Indomethacin (30% w/w), PVA	[7][8]
	150 - 170 °C	Caffeine (10%), PVA, Sorbitol (35%)	[4]
	~150 °C	Carvedilol (10-20%), PVA, Sorbitol (10%)	[9]
	180 - 190 °C	Carvedilol (10-20%), PVA	[9]
Screw Speed	12 rpm	Indomethacin (30% w/w), PVA	[7][8]
	10 rpm	Paracetamol, PVA, Sorbitol	[3]

| Nozzle Diameter | 1.75 mm | Indomethacin, PVA |[7][8] |

Table 2: Fused Deposition Modeling (FDM) Parameters for PVA Tablets

Parameter	Value	Drug / Formulation	Reference
Nozzle Temperature	190 °C	PVA-Maltitol	[10]
	210 °C	PVA-Carvedilol	[9]
Nozzle Diameter	0.5 mm	PVA-Maltitol	[10]
Layer Height	0.1 mm	PVA-Maltitol	[10]
Printing Speed	50 mm/s	PVA-Maltitol	[10]
Infill Density	40% - 100%	Paracetamol, PVA	[3]

| | 60% | Carvedilol, PVA |[9] |

Experimental Protocols

Protocol 1: Fabrication of Drug-Loaded PVA Filament via HME[7][8]

- Preparation: Pulverize PVA granules into a fine powder using a microfine grinder.
- Blending: Mix the PVA powder with the desired weight percentage (e.g., 5% or 30% w/w) of the Active Pharmaceutical Ingredient (API), such as Indomethacin. If required, add a plasticizer like sorbitol.[4][9] Mix for 5 minutes to ensure homogeneity.
- Extrusion Setup:
 - Use a single-screw filament extruder equipped with a nozzle of the desired diameter (e.g., 1.75 mm).
 - Set the extrusion temperature according to the formulation (e.g., 180 °C).
- Extrusion Process:
 - Feed the blended powder into the extruder.
 - Set the screw speed (e.g., 12 rpm).

- Collect the extruded filament as it cools and solidifies. Adjust the winding speed to maintain a uniform filament diameter.
- Storage: Store the resulting drug-loaded filament in a desiccator to prevent moisture absorption.[\[7\]](#)[\[8\]](#)

Protocol 2: FDM 3D Printing of PVA Tablets[\[10\]](#)

- 3D Model Design: Design a cylindrical tablet using CAD software (e.g., diameter 12 mm, height 1.5 mm).
- Slicing: Convert the CAD model into G-code using slicing software. Set the printing parameters:
 - Layer Height: 0.1 mm
 - Infill Density: 100% (for solid tablets) or lower for faster release.[\[3\]](#)[\[6\]](#)
 - Nozzle Travel Speed: 50 mm/s
- Printer Setup:
 - Load the drug-loaded PVA filament into an FDM 3D printer with a compatible nozzle (e.g., 0.5 mm diameter).
 - Set the nozzle temperature based on the filament formulation (e.g., 165-210 °C).
- Printing: Initiate the printing process and allow the tablet to be built layer-by-layer.
- Post-Processing: Once printing is complete, carefully remove the tablet from the build plate.

Protocol 3: In Vitro Drug Release (Dissolution) Study[\[11\]](#)[\[12\]](#)

- Apparatus Setup:
 - Use a USP Dissolution Apparatus I (Basket) or II (Paddle).
 - Set the vessel temperature to 37.0 ± 0.5 °C.

- Set the rotation speed to 50 or 100 rpm.
- Dissolution Medium: Fill the vessels with a specified volume (e.g., 750 mL) of a physiologically relevant medium, such as pH 6.8 phosphate buffer.
- Test Execution:
 - Place one 3D printed tablet in each vessel (using a basket or sinker if the tablet floats).
 - Start the apparatus.
- Sampling: Withdraw aliquots (e.g., 6 mL) of the dissolution medium at predefined time intervals (e.g., 15, 30, 60, 120, 240, 480 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
- Analysis: Analyze the concentration of the API in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the cumulative percentage of drug released at each time point.

Table 3: Sample Drug Release Data from 3D Printed PVA Tablets

Formulation	Infill	Release Profile	Time to >85% Release	Reference
PVA with 55% Maltitol	100%	Immediate	15 minutes	[10]
PVA with 10-20% Carvedilol	60%	Immediate	~45 minutes	[9]
PVA with 30% Indomethacin (HME)	100%	Sustained	~24 hours	[7] [11]

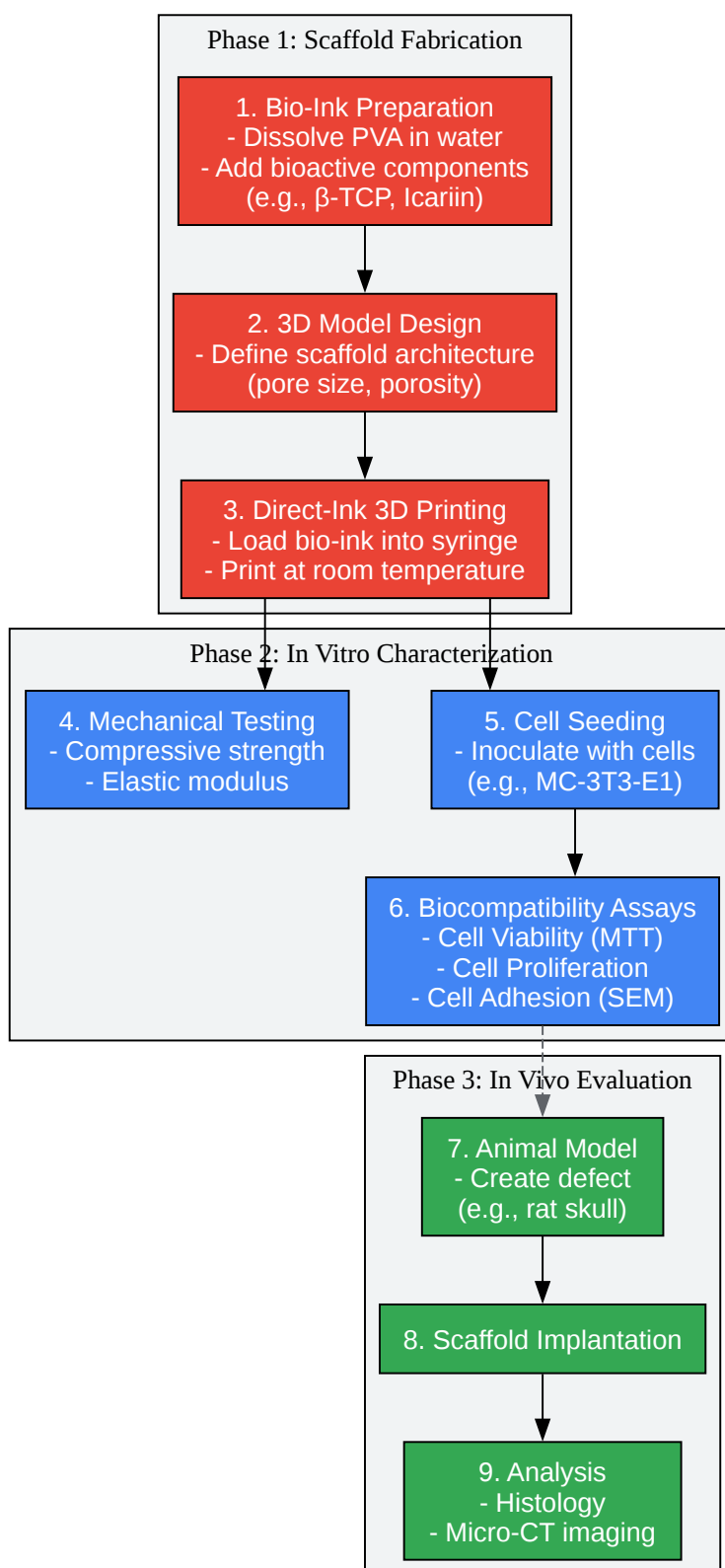
| PVA with 5% Indomethacin (HME) | 100% | Moderate | ~8 hours | [\[11\]](#) |

Application II: Tissue Engineering Scaffolds

PVA's properties make it suitable for creating porous 3D scaffolds that can serve as temporary templates for tissue regeneration, particularly for bone and cartilage.[13][14][15] These scaffolds provide mechanical support and a microenvironment conducive to cell adhesion, proliferation, and differentiation.[16]

Workflow for Scaffold Fabrication and Biocompatibility Testing

The process involves creating a PVA-based bio-ink, printing the scaffold, and then performing in vitro and in vivo tests to assess its efficacy.



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Workflow for PVA scaffold fabrication and evaluation.

Quantitative Data: Scaffold Properties

Table 4: Mechanical Properties of 3D Printed PVA-Based Scaffolds

Scaffold Composition	Test	Result	Reference
PVA / Maghemite (γ -Fe ₂ O ₃)	Compressive Strength	78.7 \pm 0.6 MPa	[13]
	Young's Modulus	1.43 \pm 0.82 GPa	[13]

| PVA Hydrogel | Tensile Strength | 1 - 17 MPa [[14] |

Experimental Protocols

Protocol 4: Preparation of PVA/ β -TCP Scaffolds via Direct-Ink Printing[17]

- PVA Solution Preparation: Add 8 g of PVA to 100 mL of distilled water. Heat in a water bath at 100 °C for 2 hours until the PVA is completely dissolved to obtain an 8% (w/w) PVA solution.
- Bio-Ink Formulation: To the PVA solution, add β -Tricalcium Phosphate (β -TCP) powder and bioactive molecules like Icariin (ICA) if desired. A sample mass ratio is PVA solution: β -TCP:ICA = 50:50:0.2. Mix for 10 minutes to create a homogenous printing ink.
- Printing Setup:
 - Load the prepared bio-ink into a 2 mL syringe for printing.
 - Use a biological 3D printer.
 - Design the scaffold dimensions (e.g., 10x10x10 mm³) using CAD software.
- Printing Process:
 - Set the printing speed to 6 mm/s.
 - Set the fill rate (infill) to 50%.

- Print the scaffold at room temperature.

Protocol 5: Mechanical Testing of Scaffolds^[17]

- Sample Preparation: Use printed scaffolds of defined dimensions.
- Apparatus: Use a universal testing machine.
- Compression Test:
 - Place the scaffold on the testing platform.
 - Apply a compressive load at a constant speed of 2 mm/min.
 - Record the force and displacement data until the scaffold fails.
- Analysis: Calculate the compressive strength and elastic modulus from the resulting stress-strain curve.

Protocol 6: In Vitro Cell Viability and Proliferation (MTT Assay)^{[17][18]}

- Scaffold Preparation: Sterilize the 3D printed scaffolds and place one in each well of a 96-well cell culture plate. Pre-soak scaffolds in cell culture medium for at least 24 hours.
- Cell Seeding: Seed osteoblast-like cells (e.g., MC-3T3-E1) onto each scaffold at a density of 2×10^4 cells per well. Use wells without scaffolds but with cells as a control.
- Incubation: Culture the cells for desired time points (e.g., 1, 3, 5, and 7 days) in a standard cell culture incubator (37 °C, 5% CO₂).
- MTT Assay:
 - At each time point, add MTT reagent to each well according to the manufacturer's instructions.
 - Incubate for the specified time (e.g., 4 hours) to allow viable cells to convert MTT into formazan crystals.

- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
- Analysis: Higher absorbance values correlate with a greater number of viable, metabolically active cells. Compare the absorbance of the scaffold groups to the control group.

Protocol 7: General In Vivo Evaluation in a Rat Calvarial Defect Model^{[17][19]}

- Animal Preparation: Use skeletally mature rats (e.g., Sprague-Dawley). Anesthetize the animals following approved ethical protocols.
- Surgical Procedure:
 - Create a critical-sized circular defect (e.g., 8 mm diameter) in the calvaria (skull).
 - Place the pre-sterilized, 3D printed PVA scaffold into the defect. A control group may have an empty defect.
- Post-Operative Care: Suture the incision and provide post-operative analgesics and care.
- Evaluation Period: House the animals for a predetermined period (e.g., 8 weeks).
- Analysis:
 - At the end of the study period, euthanize the animals.
 - Harvest the calvaria containing the implant area.
 - Analyze new bone formation using Micro-CT imaging and standard histological staining (e.g., H&E, Masson's trichrome) of decalcified sections.

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